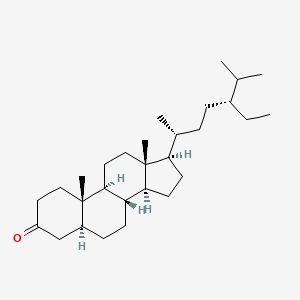

5alpha-Stigmastan-3-one

Description

Contextualizing 5alpha-Stigmastan-3-one within the Stigmastane (B1239390) Steroid Class

This compound belongs to the stigmastane class of steroids. hmdb.cafoodb.cahmdb.cacontaminantdb.ca The fundamental structure of this class is the stigmastane skeleton, a 29-carbon tetracyclic framework derived from the parent compound, stigmastane. nih.gov This skeleton consists of a cholestane (B1235564) moiety with an additional ethyl group at carbon 24. hmdb.cafoodb.cahmdb.cacontaminantdb.ca The "5-alpha" designation in this compound indicates the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented on the opposite side of the ring system relative to the angular methyl groups at C10 and C13. The "-3-one" suffix denotes the presence of a ketone functional group at the third carbon position.

The stigmastane class is a prominent subgroup of phytosterols (B1254722), or plant-based steroids, which are structurally similar to cholesterol and play crucial roles in plant cell membrane structure and function. This compound is a saturated derivative, meaning its core steroidal structure and side chain lack double bonds, distinguishing it from more common unsaturated phytosterols like stigmasterol (B192456) and β-sitosterol.

Historical Perspectives on Stigmastane Steroid Discovery and Early Investigations

The journey to understanding compounds like this compound is rooted in the broader history of steroid chemistry. Early in the 20th century, the intricate polycyclic structures of steroids began to be unraveled through the painstaking work of chemists such as Adolf Windaus and Heinrich Wieland. britannica.com Their research established the fundamental structures of cholesterol and related plant sterols (phytosterols) like stigmasterol. britannica.com

A pivotal moment in the history of stigmastane steroids came with the realization of their potential as precursors for the synthesis of medically important hormones. Percy Julian, a pioneering African-American chemist, recognized that stigmasterol, readily available from soybean oil, could be converted into the pregnancy hormone progesterone (B1679170). pbs.org While not the first to achieve this conversion, Julian's process made the production of progesterone affordable and available in large quantities, helping to launch the steroid industry. pbs.org This work highlighted the immense value of phytosterols, including those of the stigmastane class, as starting materials for complex chemical syntheses. These early investigations laid the groundwork for the eventual isolation, characterization, and study of a wide array of stigmastane derivatives, including this compound.

Current Research Landscape and Academic Significance of this compound

Contemporary research on this compound and its analogs is vibrant and multifaceted. The academic significance of this compound stems from its presence in various natural sources and its potential as a bioactive agent.

Detailed research findings have identified 5alpha-stigmastane (B1231047) derivatives in a variety of organisms. For instance, (5α)-Stigmastane-3,6-dione, a closely related compound, has been isolated from the fruits of Ailanthus altissima and has demonstrated antimicrobial activity. medchemexpress.com Similarly, studies on the plant Alchornea floribunda have led to the isolation of stigmastane steroids, including stigmastane-3,6-dione (B1223221), which have shown significant anti-inflammatory properties in animal models. thieme-connect.comnih.gov Molecular docking studies have also explored the potential of this compound to interact with biological targets, suggesting, for example, slight activity against Salmonella typhi. researchgate.net

The compound and its relatives are also subjects of synthetic chemistry, where researchers develop new methods to create analogs with potentially enhanced biological activities. For example, various brassinosteroid analogues with a 5alpha-stigmastan core have been synthesized from stigmasterol and evaluated for their plant growth-promoting effects. nih.govresearchgate.net

Interdisciplinary Relevance: Bridging Phytochemistry, Synthetic Chemistry, and Bioactivity Studies

The study of this compound exemplifies the synergy between different scientific fields.

Phytochemistry: The initial discovery and isolation of this compound and its derivatives are rooted in phytochemistry, the study of chemicals derived from plants. It has been identified in plants such as Melia azedarach and Phoenix dactylifera. usda.govsciencescholar.usresearchgate.net The investigation of its natural distribution provides clues about its potential ecological roles and biosynthetic pathways.

Synthetic Chemistry: The stigmastane skeleton, often sourced from abundant phytosterols like stigmasterol, serves as a versatile template for synthetic chemists. nih.govresearchgate.netscielo.brresearchgate.net Researchers modify the core structure to create novel compounds and libraries of analogs. This allows for the systematic exploration of structure-activity relationships, where specific functional groups and stereochemistries are correlated with biological effects.

Bioactivity Studies: The synthesized and naturally isolated compounds are then evaluated in various biological assays. Research has demonstrated a range of activities for stigmastane-type steroids, including anti-inflammatory, antimicrobial, and plant growth-regulating effects. medchemexpress.comthieme-connect.comnih.govmdpi.com For example, stigmastane-3,6-dione has shown anti-inflammatory activity, and other polyhydric stigmastane-type steroids have been investigated for their anti-neuroinflammatory potential. thieme-connect.commdpi.com

This interdisciplinary approach, from natural source to laboratory synthesis and biological testing, is crucial for unlocking the full potential of compounds like this compound and advancing our understanding of their roles in nature and their potential applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H50O | nih.gov |

| Molecular Weight | 414.7 g/mol | nih.gov |

| IUPAC Name | (5S,9S,10S,13R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | nih.gov |

Table 2: Related Stigmastane Compounds and Their Reported Bioactivities

| Compound Name | Reported Bioactivity/Significance | Source(s) |

| (5α)-Stigmastane-3,6-dione | Antimicrobial, Anti-inflammatory, Antifeedant | medchemexpress.comthieme-connect.comnih.govchemfaces.com |

| Stigmasterol | Precursor for hormone synthesis (e.g., progesterone) | pbs.orgclinexprheumatol.org |

| (22R, 23R)-3beta-acetoxy-22,23-dihydroxy-5alpha-stigmastan-6-one | Auxin-like activity (plant growth) | nih.gov |

| Polyhydric stigmastane-type steroids | Anti-neuroinflammatory activity | mdpi.com |

| Stigmastanol (B1215173) (5alpha-Stigmastan-3beta-ol) | Anticholesteremic (inhibits cholesterol absorption) | nih.gov |

Structure

3D Structure

Properties

CAS No. |

5060-25-3 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

BVVFRHKBULZQCQ-KWMXJCMHSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5alpha Stigmastan 3 One and Its Analogues

Total Synthesis Approaches to the Stigmastane (B1239390) Core Structure

The total synthesis of complex steroidal structures like the stigmastane core represents a formidable challenge in organic chemistry. researchgate.net These multi-step sequences aim to construct the characteristic tetracyclic ring system and install the requisite stereocenters from simple, achiral starting materials. While semisynthesis from naturally occurring sterols is more common due to the complexity of the target molecule, research into the total synthesis of steroid nuclei continues to advance, driven by the desire to develop novel and efficient synthetic strategies. researchgate.net

Key strategies in steroid total synthesis often involve:

Cascade Reactions: Designing sequences where multiple bonds are formed in a single operation to rapidly build molecular complexity. This can include cascade processes incorporating metathesis steps. rutgers.edu

Cyclization Strategies: Intramolecular reactions, such as the Diels-Alder reaction or intramolecular Heck reactions, are frequently employed to form one or more of the rings of the steroid nucleus. researchgate.net

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is paramount. This is achieved through asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions. ethz.ch

While total synthesis provides ultimate flexibility in designing analogues, the lengthy and often low-yielding nature of these routes means they are less commonly used for producing the basic stigmastane skeleton compared to semisynthetic methods. researchgate.net Most efforts in the field focus on the total synthesis of highly modified or rare steroids where natural precursors are not available. researchgate.netsarponggroup.com

Semisynthesis of 5alpha-Stigmastan-3-one from Precursor Sterols

Semisynthesis is the predominant method for accessing this compound. This approach utilizes abundant, structurally related natural products as starting materials, significantly reducing the number of synthetic steps required.

The most common and economically viable precursor for the synthesis of this compound is stigmasterol (B192456). nih.govsemanticscholar.org Stigmasterol is a phytosterol readily available from plant sources and possesses the core stigmastane skeleton. nih.gov

The typical conversion pathway from stigmasterol to this compound involves two key transformations:

Hydrogenation: The double bond at the C-5 position (and the C-22 double bond in the side chain) of stigmasterol is saturated. This is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst. This reaction establishes the cis-fusion between the A and B rings, resulting in the 5-alpha (5α) configuration.

Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone. A variety of oxidizing agents can be used for this step, such as Jones reagent (chromium trioxide in sulfuric acid), pyridinium (B92312) chlorochromate (PCC), or Oppenauer oxidation.

This straightforward, two-step sequence provides a high-yield route to the target compound, this compound. nih.gov Other related phytosterols (B1254722), such as β-sitosterol and campesterol (B1663852), can also serve as starting materials, following similar conversion pathways.

The synthesis of stigmastane derivatives often requires precise control over the reactivity of different functional groups and the formation of specific stereoisomers. ethz.chmasterorganicchemistry.com Regioselectivity (control of which position on a molecule reacts) and stereoselectivity (control of the spatial orientation of the new bond or center) are critical. masterorganicchemistry.commdpi.com

Key regioselective and stereoselective reactions in stigmastane synthesis include:

Epoxidation: The introduction of an epoxide ring, for instance across the Δ⁵ double bond, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The stereochemical outcome of this reaction is often directed by the existing stereochemistry of the sterol, typically forming the α-epoxide from the less hindered face. researchgate.net Reductive or hydrolytic opening of this epoxide provides a route to introduce functional groups at C-5 and C-6 with specific stereochemistry. nih.gov

Reduction: The reduction of carbonyl groups, particularly at C-3 or C-6, must be stereoselective to yield the desired alcohol isomer (axial vs. equatorial). Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, and the stereochemical outcome can be influenced by steric hindrance and reaction conditions. mdpi.com

Hydroxylation: The introduction of hydroxyl groups, for example in the synthesis of brassinosteroids, is a key transformation. Dihydroxylation of double bonds using reagents like osmium tetroxide (OsO₄) is highly stereospecific, typically occurring from the less hindered face of the molecule. researchgate.net

Enzymatic transformations are also being explored to achieve high levels of regio- and stereoselectivity in steroid synthesis, offering a powerful tool for specific hydroxylations or acylations. mdpi.com

Design and Synthesis of Novel this compound Analogues and Derivatives

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. Modifications are strategically made at various positions on the steroid nucleus and side chain to explore structure-activity relationships.

The A and B rings of the stigmastane skeleton are common targets for structural modification. The ketone at C-3 and the carbons at C-5 and C-6 are particularly important sites for derivatization.

Modifications at C-3: The C-3 ketone can be reduced to a hydroxyl group with defined stereochemistry (3α or 3β). This hydroxyl group can then be further derivatized, for example, through esterification to form acetoxy analogues or conversion to other functional groups like bromo or fluoro derivatives. nih.govnih.gov

Modifications at C-5: The introduction of a substituent at the C-5 position is a key strategy, particularly in the synthesis of brassinosteroid analogues. A 5α-hydroxyl or 5α-fluoro group can be installed, often starting from the Δ⁵ double bond via an epoxide intermediate. researchgate.netconicet.gov.ar

Modifications at C-6: The C-6 position can be oxidized to a ketone, leading to compounds like 5alpha-stigmastane-3,6-dione. nih.gov This C-6 ketone is a common feature in many bioactive brassinosteroids. nih.gov Further modification can lead to the formation of a B-ring lactone, another important structural motif. researchgate.net

The following table summarizes some of the synthesized analogues with modifications at these key positions.

| Analogue | Modification Site(s) | Introduced Functional Group(s) | Reference |

| (22R,23R,24S)-3β-acetoxy-22,23-dihydroxy-5α-stigmastan-6-one | C-3, C-5, C-6 | 3β-Acetoxy, 5α-H, 6-keto | nih.gov |

| (22R,23R,24S)-3β-bromo-22,23-dihydroxy-5α-stigmastan-6-one | C-3, C-5, C-6 | 3β-Bromo, 5α-H, 6-keto | nih.gov |

| 5α-fluoro-28-homocastasterone | C-5 | 5α-Fluoro | conicet.gov.ar |

| 5α-hydroxy-28-homocastasterone | C-5 | 5α-Hydroxy | conicet.gov.ar |

| (22R,23R)-2α,3α,22,23-diepoxy-5α-hydroxy-stigmastan-6-one | C-2, C-3, C-5, C-6 | 2α,3α-Epoxy, 5α-Hydroxy, 6-keto | researchgate.net |

| 5alpha-Stigmastane-3,6-dione | C-6 | 6-keto | nih.gov |

The stigmastane skeleton is the direct precursor to the C29 brassinosteroids, a class of plant hormones. researchgate.net Stigmasterol is a common starting material for the semisynthesis of these compounds and their analogues. nih.govconicet.gov.ar

The synthesis of brassinosteroids from stigmastane precursors involves several key transformations aimed at introducing the characteristic functional groups:

B-ring oxidation: Introduction of a 6-keto function or a 6-oxa-7-oxo lactone ring. researchgate.net

A-ring dihydroxylation: Creation of vicinal diols at C-2 and C-3, typically with a 2α,3α-stereochemistry. researchgate.net

Side-chain dihydroxylation: Introduction of vicinal diols at C-22 and C-23, with specific stereochemistry (e.g., 22R, 23R). nih.gov

C-5 functionalization: Introduction of a 5α-hydroxyl group. conicet.gov.ar

For example, the synthesis of 28-homocastasterone analogues, which are C29 brassinosteroids, has been accomplished from stigmasterol. nih.gov These syntheses involve a sequence of reactions including epoxidation, dihydroxylation, and oxidation to build up the required functionality on the stigmastane scaffold. The design and synthesis of new analogues, such as those with fluorine substitutions or modified B-rings, is an active area of research. nih.govconicet.gov.ar

Enzymatic and Biocatalytic Approaches in Stigmastane Transformation

The modification of complex molecules like steroids presents significant challenges for traditional chemical synthesis, often requiring extensive use of protecting groups and harsh reagents. ramauniversity.ac.in Biocatalysis, which utilizes whole microorganisms or isolated enzymes, has emerged as a powerful alternative, offering high regio- and stereospecificity under mild reaction conditions. medcraveonline.commdpi.com In the context of the stigmastane skeleton, these approaches are crucial for producing valuable intermediates for the pharmaceutical industry. researchfloor.org The enzymatic transformation of stigmastanes, particularly phytosterols like β-sitosterol, is a well-established field, providing a framework for potential modifications to related compounds such as this compound. mdpi.com Key enzymatic reactions include oxidation, isomerization, side-chain cleavage, and hydroxylation, primarily carried out by bacteria and fungi. researchfloor.orgresearchgate.net

Microbial transformation techniques employ diverse methods, including growing cultures, using free or immobilized enzymes, and employing biphasic systems to overcome the low water solubility of steroid substrates. researchfloor.org Fungi, especially species like Aspergillus and Curvularia, along with bacteria from genera such as Rhodococcus, Mycobacterium, and Pseudomonas, are the most prominent microorganisms used for steroid biotransformation. ramauniversity.ac.inmdpi.comresearchgate.net These microbes provide a rich source of enzymes, such as oxidoreductases (including cholesterol oxidase and hydroxysteroid dehydrogenases) and cytochrome P450 monooxygenases, capable of catalyzing specific modifications on the stigmastane nucleus. mdpi.commdpi.com

Oxidation and Isomerization of Stigmastane Precursors

A primary enzymatic reaction in the transformation of phytosterols is the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A-ring. The conversion of β-sitosterol (stigmast-5-en-3β-ol), a widely available stigmastane, to stigmast-4-en-3-one is a key example. This reaction is efficiently catalyzed by cholesterol oxidase, an enzyme produced by various bacteria, most notably from the genus Rhodococcus. researchgate.netnih.gov

Studies have demonstrated that whole cells of Rhodococcus species can effectively convert β-sitosterol into stigmast-4-en-3-one. researchgate.netnih.gov The process can be optimized by using inducers like palmitic acid or by including n-hexadecane as an additional substrate to enhance cell growth and enzyme activity. nih.gov The use of surfactants and cyclodextrins has also been shown to improve the biotransformation efficiency by increasing the solubility of the steroid substrate. nih.gov For instance, Rhodococcus erythropolis and Rhodococcus ruber have been identified as potent catalysts for this transformation. nih.gov

| Microorganism | Substrate | Key Enzyme | Product | Reference |

| Rhodococcus spp. | β-Sitosterol | Cholesterol Oxidase | Stigmast-4-en-3-one | researchgate.net |

| Rhodococcus actinobacteria | β-Sitosterol | Cholesterol Oxidase | Stigmast-4-en-3-one | nih.gov |

| Pseudomonas sp. NCIB 10590 | β-Sitosterol | 3β-Hydroxysteroid dehydrogenase/isomerase | 24-Ethylcholest-4-en-3-one (Stigmast-4-en-3-one) | nih.gov |

Enzymatic Side-Chain Cleavage

One of the most commercially significant biocatalytic transformations of stigmastanes is the cleavage of the C17 alkyl side chain. This process converts abundant phytosterols into valuable C19 steroid intermediates, such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are precursors for synthesizing therapeutic steroid hormones. mdpi.comwisdomlib.org This multi-step enzymatic pathway is predominantly carried out by bacteria of the genera Mycobacterium and Pseudomonas. mdpi.comnih.gov

The degradation pathway begins with the initial oxidation at the A-ring, similar to the formation of stigmast-4-en-3-one, followed by a series of enzymatic attacks on the side chain. mdpi.com For example, Mycobacterium sp. NRRL B-3683 has been shown to convert β-sitosterol to AD and ADD with high efficiency. mdpi.com Similarly, Pseudomonas sp. NCIB 10590 degrades β-sitosterol into several products, including AD and ADD, alongside other side-chain degradation intermediates. nih.gov The efficiency of this bioconversion is highly dependent on the substrate's structure, with β-sitosterol often showing the highest conversion rates compared to other sterols. mdpi.com

| Microorganism | Substrate | Primary Products | Reference |

| Mycobacterium sp. NRRL B-3683 | β-Sitosterol, Stigmasterol | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | mdpi.com |

| Pseudomonas sp. NCIB 10590 | β-Sitosterol | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | nih.gov |

| Mycolicibacterium sp. | β-Sitosterol | Androst-4-ene-3,17-dione (AD) | mdpi.com |

| Newly isolated bacteria | β-Sitosterol | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | wisdomlib.org |

Hydroxylation of the Stigmastane Skeleton

Hydroxylation is a critical reaction that introduces a hydroxyl group at a specific position on the steroid nucleus or side chain, often leading to compounds with enhanced biological activity. mdpi.com This reaction is notoriously difficult to achieve with regio- and stereoselectivity using chemical methods but is a hallmark of enzymatic catalysis, particularly by cytochrome P450 monooxygenases (CYPs) and fungal peroxygenases. mdpi.comnih.gov

While specific hydroxylation of this compound is not extensively documented, the enzymatic hydroxylation of various other steroid skeletons is common and provides a model for potential transformations. ramauniversity.ac.inmdpi.com For instance, fungi are known to be highly effective at hydroxylating steroids at various positions, such as the 11α-position of progesterone (B1679170). ramauniversity.ac.in In the context of stigmastanes, enzymes involved in brassinosteroid biosynthesis, such as DWF4 (a CYP), catalyze C22-hydroxylation. researchgate.net Fungal peroxygenases have also demonstrated the ability to hydroxylate a variety of steroids, showing a preference for the side chain, often yielding 25-hydroxy derivatives. nih.gov These enzymatic systems represent a powerful toolkit for the potential targeted oxyfunctionalization of the this compound scaffold.

| Enzyme Class | General Substrates | Typical Reaction | Reference |

| Cytochrome P450 Monooxygenases (CYPs) | Steroids, Sterols | Regio- and stereospecific hydroxylation | mdpi.com |

| Fungal Peroxygenases | Steroids, Sterols | Side-chain and ring hydroxylation | nih.gov |

| DWF4 (CYP90B1) | Campesterol, Sitosterol | C-22 hydroxylation | researchgate.net |

Enzymatic Reduction

The reduction of a ketone functional group is another important enzymatic transformation. For this compound, the reduction of the C-3 ketone would yield the corresponding 3α- or 3β-hydroxy stigmastane. This type of reaction is catalyzed by oxidoreductases, such as alcohol dehydrogenases or hydroxysteroid dehydrogenases (HSDs). These enzymes are known to reduce keto-steroids with high stereoselectivity. iijls.com For example, alcohol dehydrogenase from Saccharomyces cerevisiae is a well-known enzyme that catalyzes oxidation-reduction reactions. iijls.com While specific studies on the reduction of this compound are scarce, the enzymatic reduction of other steroidal ketones is a common biotransformation, suggesting that suitable enzymes could be identified or engineered for this purpose. nih.gov

Metabolic Fates and Biotransformation Pathways of 5alpha Stigmastan 3 One

In Vitro Metabolic Stability and Metabolite Profiling

The metabolic fate of xenobiotic and endogenous compounds is primarily investigated using in vitro systems that replicate the enzymatic environment of the liver, the principal site of metabolism. Studies on 5alpha-Stigmastan-3-one utilize these systems to determine its metabolic stability and to identify the resulting metabolites, providing critical insights into its clearance and potential biological activity.

To elucidate the metabolic pathways of this compound, researchers employ subcellular liver fractions, namely microsomes and the S9 fraction.

Liver Microsomes: This fraction is prepared by ultracentrifugation of liver homogenate and contains the endoplasmic reticulum. It is rich in membrane-bound enzymes, most notably the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). Microsomal incubations are ideal for studying Phase I oxidative reactions and Phase II glucuronidation. In these assays, this compound is incubated with liver microsomes in the presence of essential cofactors, such as NADPH for CYP-mediated reactions and UDPGA (uridine diphosphate (B83284) glucuronic acid) for UGT-mediated reactions.

S9 Fraction: This fraction is prepared by centrifuging liver homogenate at 9000 × g and contains both the microsomal and cytosolic components of the cell. In addition to the enzymes found in microsomes, the S9 fraction also contains cytosolic enzymes like sulfotransferases (SULTs) and aldo-keto reductases (AKRs). The use of the S9 fraction, supplemented with cofactors like NADPH, UDPGA, and PAPS (3'-phosphoadenosine-5'-phosphosulfate), provides a more comprehensive profile of both Phase I and Phase II metabolism.

Research findings from these incubations indicate that this compound is readily metabolized. By monitoring the disappearance of the parent compound over time, its intrinsic clearance can be calculated, which suggests a moderate to high rate of metabolic turnover.

Analysis of the incubation mixtures using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the structural characterization of metabolites.

Phase I Metabolism: The primary Phase I reactions for this compound involve oxidation and reduction. The saturated steroid nucleus and the alkyl side chain are susceptible to hydroxylation by CYP enzymes at various positions. Concurrently, the ketone group at the C-3 position is a target for reduction by carbonyl-reducing enzymes, leading to the formation of the corresponding 3α- and 3β-hydroxy stereoisomers (5α-stigmastan-3α-ol and 5α-stigmastan-3β-ol). These reduction products are often major metabolites.

Phase II Metabolism: The hydroxyl groups introduced during Phase I, or the alcohol groups formed by the reduction of the C-3 ketone, serve as sites for Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion. The principal Phase II pathways identified are glucuronidation (addition of a glucuronic acid moiety) and sulfation (addition of a sulfate (B86663) group).

The table below summarizes the key metabolites identified in in vitro studies.

| Metabolite Class | Biochemical Transformation | Resulting Structure | Metabolic Phase |

|---|---|---|---|

| Reduced Metabolite | Reduction of C-3 ketone | 5α-Stigmastan-3α-ol / 5α-Stigmastan-3β-ol | Phase I |

| Hydroxylated Metabolite | Hydroxylation on the steroid nucleus or side chain | Hydroxy-5α-stigmastan-3-one | Phase I |

| Glucuronide Conjugate | Glucuronidation of a hydroxyl group | 5α-Stigmastan-3-ol glucuronide | Phase II |

| Sulfate Conjugate | Sulfation of a hydroxyl group | 5α-Stigmastan-3-ol sulfate | Phase II |

Specific enzymes responsible for the metabolism of this compound have been identified through studies using recombinant human enzymes or specific chemical inhibitors.

Cytochrome P450 (CYP) Isoforms: The hydroxylation reactions are primarily catalyzed by the CYP superfamily. For many steroids and lipophilic compounds, CYP3A4 is a major contributor to metabolism in the human liver. Other isoforms, such as those from the CYP2C and CYP2D families, may also play a role, although their specific contributions require further investigation with isoform-specific assays.

Carbonyl-Reducing Enzymes: The reduction of the C-3 ketone to the corresponding alcohol is a critical metabolic step mediated by aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). These cytosolic enzymes are present in the S9 fraction but not in microsomes, explaining why this metabolic route is more prominently observed in S9 incubations.

Phase II Enzymes:

UDP-Glucuronosyltransferases (UGTs): The glucuronidation of the hydroxylated metabolites is catalyzed by UGTs. The UGT1A and UGT2B subfamilies are known to be responsible for the conjugation of steroids and related molecules.

Sulfotransferases (SULTs): Sulfation is catalyzed by SULTs, with SULT2A1 being the primary isoform responsible for conjugating steroids and sterols in the human liver.

Biosynthetic Pathways of Stigmastane (B1239390) Steroids in Organisms

This compound is not only a metabolite but also a natural product found in various organisms, including plants and marine invertebrates. Its formation is part of the broader steroidogenesis pathways that produce a diverse array of sterols and their derivatives.

The biosynthesis of all steroids begins with the isoprenoid pathway, starting from acetyl-CoA. The key steps leading to stigmastane-type steroids are as follows:

Squalene (B77637) Formation: Acetyl-CoA is converted through the mevalonate (B85504) pathway to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the 30-carbon linear precursor, squalene.

Cyclization: Squalene undergoes oxidative cyclization. In plants and algae, this is catalyzed by cycloartenol (B190886) synthase to form cycloartenol. In animals and fungi, lanosterol (B1674476) synthase produces lanosterol.

Sterol Elaboration: Cycloartenol (in plants) undergoes a series of enzymatic modifications, including demethylations at C-4 and C-14, and alkylation at C-24, to produce a wide range of phytosterols (B1254722). The most common C29 phytosterols are β-sitosterol and stigmasterol (B192456).

Formation of the Stigmastane Skeleton: this compound is formed from these common phytosterols. For example, starting from β-sitosterol, two key enzymatic steps are required:

Oxidation: The 3β-hydroxyl group is oxidized to a 3-keto group by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD). This converts β-sitosterol to sitostenone (B90138).

Reduction: The double bond at C-5 of sitostenone is reduced by a steroid 5α-reductase (SRD5A) to yield the saturated A/B trans ring junction characteristic of the 5α-stigmastane structure, resulting in this compound.

The sequence of these two steps can vary between organisms, but both are essential for its formation from unsaturated sterol precursors.

The biosynthesis of stigmastane steroids is a tightly regulated process controlled at both the genetic and enzymatic levels.

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes is the primary point of control. These genes include those for HMG-CoA reductase (the rate-limiting step of the mevalonate pathway), squalene synthase, cycloartenol synthase, sterol methyltransferases, and the terminal enzymes like 3β-HSD and 5α-reductase. Gene expression is influenced by developmental programs (e.g., plant growth and differentiation) and external environmental signals (e.g., light, temperature, and stress).

Enzymatic Regulation: The activity of these enzymes can be modulated by post-translational modifications and feedback inhibition. For instance, high concentrations of downstream sterols can allosterically inhibit the activity of upstream enzymes like HMG-CoA reductase, thereby downregulating the entire pathway to maintain sterol homeostasis within the cell.

The table below outlines the key enzymatic steps and regulatory aspects in the biosynthesis of stigmastane steroids.

| Biosynthetic Step | Enzyme Class | Key Gene Family/Example | Primary Regulation Method |

|---|---|---|---|

| Squalene Cyclization | Oxidosqualene Cyclase (OSC) | Cycloartenol Synthase (CAS) | Transcriptional control (developmental/environmental cues) |

| Sterol Side Chain Alkylation | Sterol Methyltransferase (SMT) | SMT1, SMT2 | Transcriptional control, substrate availability |

| C-3 Hydroxyl Oxidation | Hydroxysteroid Dehydrogenase (HSD) | 3β-HSD | Transcriptional control, cofactor availability (NAD+) |

| C-5 Double Bond Reduction | Steroid 5α-Reductase | SRD5A | Transcriptional control, substrate availability |

| Rate-Limiting Precursor Step | HMG-CoA Reductase | HMGR | Transcriptional control and feedback inhibition by sterols |

Degradation and Transformation Products in Specific Environments

This compound has been identified as a novel degradation product formed during the industrial processing of edible oils, specifically through catalytic hydrogenation. researchgate.netacs.org This process is widely used in the food industry to convert liquid vegetable oils into semi-solid or solid fats, which enhances their stability and modifies their melting point. google.comlibretexts.org The primary targets of hydrogenation are the unsaturated fatty acids in triglycerides. science-revision.co.uk However, the process also affects other minor components of the oil, such as phytosterols.

Phytosterols, like β-sitosterol, are abundant in vegetable oils. journalejmp.com During the high-temperature and high-pressure conditions of catalytic hydrogenation, these sterols can undergo degradation and transformation. researchgate.netnih.gov Research has confirmed the formation of this compound (also referred to as 5α-sitostan-3-one in some studies) as a key marker of this process. acs.orgnih.gov Its presence, along with related compounds like 5α-campestan-3-one, has been reported for the first time in fully hydrogenated commercial edible oils. acs.orgresearchgate.net

The mechanism involves a series of reactions on the catalyst surface, which typically consists of metals like nickel or palladium. libretexts.orgnih.gov The conversion of phytosterols like β-sitosterol includes adsorption onto the catalyst, followed by successive hydrogenation-dehydrogenation steps and double bond isomerization. researchgate.net These reactions can lead to the saturation of the sterol ring system and the oxidation of the 3-hydroxyl group to a ketone, resulting in the formation of this compound.

Studies have shown that the extent of phytosterol degradation and the formation of these ketones are influenced by specific processing parameters. The most critical factors identified are the catalyst dosage and the temperature. nih.gov Higher temperatures (above 180 °C) and higher catalyst concentrations (based on Ni content) significantly increase the degradation of phytosterols and the subsequent formation of compounds like this compound. nih.gov Therefore, optimizing these processing parameters is a potential strategy to mitigate the formation of these degradation products. acs.org

Table 1: Research Findings on the Formation of this compound During Catalytic Hydrogenation

| Research Focus | Key Findings | Influencing Factors | Reference |

| Identification in Commercial Oils | Identified this compound as a novel marker of catalytic hydrogenation in edible oils. | Industrial hydrogenation process. | acs.orgnih.gov |

| Precursor Compounds | Formed from the degradation of naturally occurring phytosterols, primarily β-sitosterol. | Presence of phytosterols in raw oils. | researchgate.netjournalejmp.com |

| Formation Mechanism | Involves adsorption, hydrogenation-dehydrogenation, and double bond isomerization on the catalyst surface. | Catalyst type (e.g., Nickel, Palladium). | researchgate.netresearchgate.net |

| Process Optimization | Formation can be controlled by optimizing processing parameters. | Catalyst dosage (≤0.1% Ni basis), Temperature (>180 °C). | nih.gov |

Environmental degradation refers to the deterioration of the environment through the depletion of resources such as air, water, and soil quality, and the destruction of ecosystems. wikipedia.org While specific studies on the environmental fate of this compound are limited, its degradation pathways can be inferred from the behavior of related steroidal compounds and its parent phytosterols.

Sterols and their derivatives are subject to thermo-oxidative degradation and biotransformation in the environment. dss.go.thcopbela.org When introduced into soil or water systems, this compound, as a lipophilic compound, would likely adsorb to organic matter and sediment. fishersci.ie

The primary degradation pathways for such steroidal ketones are expected to be microbial. Microorganisms in soil and aquatic environments possess enzyme systems capable of metabolizing complex organic molecules. copbela.orgjumedicine.com The degradation would likely proceed through oxidative pathways, potentially involving hydroxylation and ring cleavage, eventually breaking down the complex sterane structure into simpler, more biodegradable compounds. The degradation process ultimately aims to convert nonpolar, lipid-soluble compounds into more polar, water-soluble products that can be more easily processed or excreted by organisms. copbela.org

Furthermore, phytosterols can undergo thermo-oxidative degradation when exposed to heat, forming various oxidized derivatives (oxysterols), fragmented molecules, and oligomers. dss.go.th This suggests that in environments subject to thermal stress, this compound could be further transformed into a variety of other oxidized products. The specific products formed and the rate of degradation are highly dependent on environmental conditions such as temperature, oxygen availability, and the microbial communities present. wikipedia.orgdss.go.th

Advanced Analytical Research Methodologies for 5alpha Stigmastan 3 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 5alpha-stigmastan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the carbon skeleton and the position of protons.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For steroidal ketones, specific chemical shifts are expected. Although a detailed ¹H NMR spectrum for this compound is not readily available in the provided search results, related stigmastane (B1239390) derivatives show complex multiplets in the aliphatic region (0.6-2.5 ppm) for the steroidal backbone and side chain protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is particularly informative, as it typically displays a distinct signal for each carbon atom in a unique chemical environment. bhu.ac.in For this compound, the carbonyl carbon (C-3) is expected to resonate significantly downfield, generally in the range of 205-220 ppm for ketones. bhu.ac.inlibretexts.org Other characteristic signals include those for the methyl groups and the numerous methylene (B1212753) and methine carbons of the fused ring system and the side chain, which typically appear between 10-60 ppm. bhu.ac.inlibretexts.orgoregonstate.edu SpectraBase provides data indicating a ¹³C NMR spectrum is available for stigmastan-3-one. spectrabase.comnih.gov

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 205 - 220 |

| C-O (in Ether/Alcohol) | 60 - 80 |

| Alkenyl C=C | 115 - 140 |

| Aromatic C | 125 - 150 |

| Alkyl C-H | 10 - 55 |

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HMQC/HSQC: Correlates proton signals with the signals of the directly attached carbon atoms.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the complete carbon framework and confirming the placement of functional groups.

These 2D NMR techniques have been successfully used to assign the complete ¹H and ¹³C NMR spectra of related stigmastane derivatives, such as epoxysitosterols. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS, HR-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. usask.ca

GC-MS: Gas chromatography coupled with mass spectrometry is a widely used technique for the analysis of volatile and thermally stable compounds like sterols. austinpublishinggroup.comaocs.org For GC-MS analysis, phytosterols (B1254722) are often derivatized to increase their volatility. aocs.orgnih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (414.7 g/mol ). spectrabase.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for sterols involve the loss of the side chain and characteristic cleavages of the steroid rings. GC-MS has been used to identify various stigmastane derivatives in plant extracts and other biological samples. phytojournal.comnih.govijfe.orgathenaeumpub.comsemanticscholar.orgresearchgate.netscione.com SpectraBase and PubChem both list a GC-MS spectrum for stigmastan-3-one. spectrabase.comnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, simplifying the analysis of complex mixtures without the need for derivatization. usask.ca This technique is particularly useful for analyzing sterols in biological matrices. researchgate.netnih.gov High-performance liquid chromatography (HPLC) separates the compounds, which are then ionized (e.g., by electrospray ionization - ESI) and analyzed by tandem mass spectrometry. researchgate.netnih.govresearchgate.net Selected reaction monitoring (SRM) can be used for highly specific quantification. researchgate.netnih.gov

HR-MS: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. usask.ca This is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences. HR-MS, often coupled with LC, can detect in-source fragments and provide confirmation through comparison with reference standards. usask.caresearchgate.net

| Technique | Primary Application | Key Findings/Capabilities |

|---|---|---|

| GC-MS | Identification and Quantification | Provides molecular weight and characteristic fragmentation patterns. Derivatization is often required. usask.caaocs.orgnih.gov |

| LC-MS/MS | Sensitive and Selective Quantification | Allows for analysis without derivatization; ideal for complex biological samples. usask.caresearchgate.netnih.gov |

| HR-MS | Accurate Mass Measurement | Determines elemental composition and confirms molecular formula with high confidence. usask.caresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. holycrossngl.edu.in For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. spectrabase.com This peak typically appears in the range of 1725-1705 cm⁻¹. uc.edu The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the steroid nucleus and side chain, which are typically observed in the 3000-2850 cm⁻¹ region. uc.edulibretexts.org A vapor phase IR spectrum for stigmastan-3-one is available on SpectraBase. spectrabase.comnih.gov

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O stretch | 1725 - 1705 | Strong |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| Methylene | -CH₂- bend | ~1465 | Medium |

| Methyl | -CH₃ bend | ~1450 and ~1375 | Medium |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a complex molecule like this compound with multiple chiral centers, X-ray crystallography can provide unambiguous proof of its configuration, provided a suitable single crystal can be grown. This technique has been applied to determine the absolute configuration of related stigmastane-type steroid derivatives. mdpi.com The comparison of spectroscopic data with that of compounds whose structures have been confirmed by X-ray analysis is also a valid method for stereochemical assignment. unisi.it

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the separation and quantification of sterols like this compound. aocs.org

GC with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for quantifying phytosterols. austinpublishinggroup.comnih.govvu.edu.au The sample, often after saponification and derivatization to trimethylsilyl (B98337) (TMS) ethers, is injected into the GC. aocs.orgresearchgate.net The compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a non-polar HP-5 or Elite-5 column). austinpublishinggroup.comnih.gov The FID detector provides a response that is proportional to the amount of carbon atoms in the analyte, allowing for accurate quantification when using an appropriate internal standard, such as 5α-cholestane. austinpublishinggroup.com Typical GC conditions involve a temperature-programmed oven to ensure the elution of high-boiling compounds like sterols. aocs.orgnih.govvu.edu.au

| Parameter | Typical Setting |

|---|---|

| Column | HP-5, Elite-5 (30 m x 0.25/0.32 mm x 0.25 µm) |

| Injector Temperature | 260 - 290 °C |

| Detector (FID) Temperature | 280 - 325 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp held, then ramped (e.g., 30°C/min to 250°C, then 5°C/min to 280°C) |

| Injection Mode | Split or Splitless |

The combination of these advanced analytical methodologies enables the comprehensive characterization, including structural elucidation and quantification, of this compound in various research contexts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, identification, and quantification of 5α-stigmastan-3-one from complex matrices, such as natural product extracts, reaction mixtures, or biological samples. These techniques exploit the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase.

For non-polar steroid ketones like 5α-stigmastan-3-one, reversed-phase HPLC (RP-HPLC) is the most common modality. In this setup, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is based on hydrophobicity; more non-polar compounds like 5α-stigmastan-3-one are retained longer on the column. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to effectively resolve compounds with a wide range of polarities and to shorten analysis times.

Detection is a critical component of the analysis. Due to the lack of a strong chromophore in its structure, 5α-stigmastan-3-one exhibits weak ultraviolet (UV) absorbance, typically monitored at low wavelengths (around 205-210 nm). For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry (MS). HPLC-MS, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.

UPLC improves upon HPLC by using columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater peak capacity, increased sensitivity, and much faster analysis times, often reducing a 30-minute HPLC run to under 5 minutes. These advantages make UPLC particularly suitable for high-throughput screening of phytosterol oxidation products or metabolic profiling studies where 5α-stigmastan-3-one may be a target analyte.

| Parameter | Example HPLC Method | Example UPLC-MS Method |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase UPLC coupled to Mass Spectrometry (MS) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution. | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient elution. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 210 nm | Positive Ion Mode ESI-MS; Selected Ion Monitoring (SIM) for m/z 415.4 [M+H]+ |

| Application | Quantification in a purified reaction mixture. | High-sensitivity detection in a complex biological matrix. |

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique widely used for the qualitative analysis of 5α-stigmastan-3-one. It is particularly valuable for monitoring the progress of chemical reactions, such as the oxidation of β-sitosterol or stigmastanol (B1215173) to 5α-stigmastan-3-one, and for the preliminary screening of fractions from natural product extractions.

In a typical TLC analysis, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). By capillary action, the mobile phase ascends the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.

For 5α-stigmastan-3-one, which is less polar than its corresponding alcohol precursor (stigmastanol), a non-polar mobile phase is used. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 9:1 or 8:2 v/v ratio) is common. In such a system, the more polar stigmastanol will have a lower Retardation Factor (Rf) value (it travels less distance up the plate), while the less polar 5α-stigmastan-3-one will have a higher Rf value. This difference allows for clear visualization of the conversion of starting material to the product.

Since steroids are typically not visible under normal light, visualization is achieved by either using a TLC plate with a fluorescent indicator and observing it under UV light (254 nm), or by spraying the plate with a chemical stain followed by heating. Common stains for steroids include p-anisaldehyde-sulfuric acid, which produces a characteristic color (often blue-violet or grey) with 5α-stigmastan-3-one, or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain.

| Stationary Phase | Mobile Phase (v/v) | Analyte | Typical Rf Value | Visualization Method |

|---|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (85:15) | Stigmastanol (precursor) | ~0.35 | p-Anisaldehyde-sulfuric acid stain with heating |

| 5α-Stigmastan-3-one (product) | ~0.50 | |||

| Silica Gel 60 F254 | Toluene:Acetone (95:5) | Stigmastanol (precursor) | ~0.25 | UV light (254 nm) or Ceric Ammonium Molybdate (CAM) stain |

| 5α-Stigmastan-3-one (product) | ~0.45 |

Advanced Computational Chemistry Approaches in Stigmastane Research

In parallel with experimental analytical techniques, computational chemistry has emerged as a powerful strategy for investigating the properties of stigmastane-type steroids like 5α-stigmastan-3-one. These in silico methods allow researchers to model molecular structures, predict biological interactions, and estimate physicochemical properties before undertaking resource-intensive laboratory work. By simulating molecular behavior at the atomic level, computational approaches provide deep insights into structure-activity relationships, potential protein targets, and metabolic fate, thereby guiding and accelerating experimental research.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as 5α-stigmastan-3-one, to the active site of a macromolecular target, typically a protein or enzyme. This method is instrumental in hypothesis-driven research to identify potential biological targets. For instance, 5α-stigmastan-3-one can be docked into the active site of enzymes involved in steroidogenesis, such as 5α-reductase, to evaluate its potential as an inhibitor. The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the free energy of binding. The output provides a binding score (e.g., in kcal/mol) and a visual representation of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). MD simulations provide a more realistic model of the physiological environment by treating atoms as moving particles governed by the laws of physics. These simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

| Protein Target | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Human 5α-Reductase Type 2 | (Homology Model) | 5α-Stigmastan-3-one | -9.2 | Tyr34, Phe120, Leu124, Trp201 (Hydrophobic pocket); Asn121 (H-bond with C3-ketone) |

| Androgen Receptor Ligand Binding Domain | 2AM9 | 5α-Stigmastan-3-one | -8.5 | Leu704, Gln711, Arg752, Met780, Phe876 (Hydrophobic and polar contacts) |

In Silico Prediction of Biological Activity and Metabolism

Beyond studying interactions with specific targets, computational tools can predict the broader biological and pharmacokinetic profile of 5α-stigmastan-3-one. This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By training a model on a dataset of steroids with known activities, it becomes possible to predict the activity of a new compound like 5α-stigmastan-3-one.

ADME prediction tools use algorithms based on a compound's structure to estimate its physicochemical properties and pharmacokinetic behavior. For 5α-stigmastan-3-one, this includes predicting its molecular weight, lipophilicity (LogP), water solubility, and compliance with empirical rules like Lipinski's Rule of Five, which helps assess its potential as an orally available drug-like molecule. Furthermore, specialized software can predict its metabolic fate. For example, "site of metabolism" prediction tools can identify which atoms in the 5α-stigmastan-3-one structure are most susceptible to modification by metabolic enzymes, such as cytochrome P450s (CYPs). These tools highlight potential hydroxylation sites on the steroid scaffold, guiding experimentalists in their search for metabolites.

| Property | Predicted Value / Assessment | Significance |

|---|---|---|

| Molecular Formula | C29H50O | Basic chemical identity |

| Molecular Weight | 414.71 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Consensus) | 8.15 | Indicates very high lipophilicity (low water solubility) |

| Water Solubility (ESOL) | LogS: -8.51; Poorly soluble | Impacts absorption and formulation |

| GI Absorption | Low | High lipophilicity and low solubility may limit oral absorption |

| Lipinski's Rule of Five | Yes; 0 violations | Suggests drug-like properties despite high LogP |

| CYP Inhibition | Predicted inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions |

Emerging Research Frontiers and Future Directions for 5alpha Stigmastan 3 One and Stigmastane Steroids

Exploration of Undiscovered Natural Sources and Structural Analogues

The search for novel bioactive compounds is driving the exploration of previously uninvestigated or underexplored natural sources for stigmastane (B1239390) steroids. The vast biodiversity of plants and marine organisms presents a rich reservoir of potentially undiscovered chemical entities.

Researchers are actively investigating diverse plant genera. The genus Vernonia (Asteraceae), for instance, is recognized as a prolific source of bioactive steroids, with many chemical components likely yet to be discovered. researchgate.netjmb.or.kr Recent phytochemical studies on species like Vernonia gratiosa and Vernonia glabra have led to the isolation of new stigmastane-type steroidal saponins (B1172615) and glucosides. researchgate.netjmb.or.kr Similarly, investigations into Vernonia amygdalina have yielded previously undescribed polyhydric stigmastane-type steroids. mdpi.comnih.gov The family Dipterocarpaceae is another emerging source, with studies on Dryobalanops oblongifolia reporting the first isolation of certain stigmastane steroids from this family. unair.ac.id

Beyond terrestrial plants, marine ecosystems and other organisms are being explored. Natural products from sources like the marine sponge Plakortis and fungi are yielding unique steroidal alkaloids and other derivatives. rsc.org The focus extends to identifying structural analogues that may possess enhanced or entirely new biological activities. For example, research on Adenanthera pavonina has identified compounds like stigmastan-3,5,22-triene. tandfonline.com The chemical modification of common phytosterols (B1254722) like stigmasterol (B192456) is a fruitful strategy, leading to a wide variety of derivatives through reactions such as acetylation, oxidation, and epoxidation. nih.gov

| Compound Name/Type | Natural Source | Reference |

|---|---|---|

| Vernogratiosides A-C (stigmastane-type steroidal saponins) | Vernonia gratiosa | researchgate.netjmb.or.kr |

| New stigmastane-type steroidal glucosides | Vernonia gratiosa | researchgate.net |

| Vernonin M–T (polyhydric stigmastane-type steroids) | Vernonia amygdalina | mdpi.comnih.gov |

| 6-hydroxystigmast-4-en-3-one (B198794) | Dryobalanops oblongifolia | unair.ac.idscispace.com |

| Stigmast-4-en-3-one | Dryobalanops oblongifolia | unair.ac.idscispace.com |

| 3-hydroxystigmast-5-en-7-one | Dryobalanops oblongifolia | unair.ac.idscispace.com |

| Stigmastan-3,5,22-triene | Adenanthera pavonina | tandfonline.com |

Elucidation of Novel Biological Activities and Associated Molecular Mechanisms

A primary frontier in stigmastane research is the discovery of new pharmacological properties and the intricate molecular mechanisms that underpin them. While the anti-inflammatory and cholesterol-lowering activities of some phytosterols are well-known, current studies are revealing a broader spectrum of bioactivities. thegoodscentscompany.com

Recent findings highlight significant potential in several therapeutic areas:

Anti-inflammatory and Anti-neuroinflammatory Activity : New polyhydric stigmastane-type steroids isolated from Vernonia amygdalina have demonstrated notable anti-neuroinflammatory effects in BV-2 microglia cells. mdpi.comnih.gov The mechanism for one of these compounds involves blocking the degradation of IκB and inhibiting the PI3K/AKT and p38 MAPK signaling pathways. nih.gov Furthermore, 5alpha-Stigmastane-3,6-dione, isolated from Alchornea floribunda and Eleocharis dulcis, has shown anti-inflammatory activity in animal models and antifeedant properties against insects. chemfaces.com

Anticancer Activity : The structural modification of stigmasterol has been shown to generate analogues with improved anticancer activity. nih.gov A novel stigmastane phytosterol, dendrosterone, isolated from Dendrobium ochreatum, has been identified as a potential ligand against a protein associated with the progression of multiple cancers. acs.org

Antiplasmodial Activity : Stigmastane steroids extracted from the bark of Dryobalanops oblongifolia, including 6-hydroxystigmast-4-en-3-one and stigmast-4-en-3-one, have exhibited moderate antiplasmodial activity against Plasmodium falciparum. unair.ac.idscispace.com Research suggests that the position of hydroxyl groups on the steroid structure influences this activity. unair.ac.idscispace.com

Immunomodulatory Effects : Studies suggest that phytosterols like β-sitosterol and stigmasterol can influence immune function. conicet.gov.ar A derivative, 5α-Stigmastane-3,6-dione, has been identified as a key active component in Tripterygium wilfordii for the treatment of Systemic Lupus Erythematosus (SLE), theorized to act on targets like SRC and MAPK1. ijpsonline.com

| Compound/Derivative | Biological Activity | Proposed Molecular Mechanism | Reference |

|---|---|---|---|

| Polyhydric stigmastane steroids | Anti-neuroinflammatory | Suppression of LPS-induced IκB degradation; inhibition of PI3K/AKT and p38 MAPK pathways | nih.gov |

| 5alpha-Stigmastane-3,6-dione | Anti-inflammatory, Antifeedant | Inhibition of xylene-induced ear edema; stabilization of heat-induced hemolysis | chemfaces.com |

| Stigmasterol derivatives | Anticancer | Molecular modification of functional groups to generate structural analogues with improved activity | nih.gov |

| 6-hydroxystigmast-4-en-3-one | Antiplasmodial (moderate) | Activity influenced by the presence and position of hydroxyl groups | unair.ac.idscispace.com |

| 5α-Stigmastane-3,6-dione | Immunomodulatory (in SLE) | Synergistic action on disease-related targets including SRC and MAPK1 | ijpsonline.com |

Development of Advanced Synthetic Routes for Complex Stigmastane Derivatives

The synthesis of complex stigmastane derivatives is crucial for drug discovery, allowing for the creation of novel structures with potentially enhanced therapeutic properties. Research in this area focuses on improving efficiency, stereoselectivity, and sustainability.

Modern synthetic strategies are moving towards more advanced and eco-friendly protocols. research-solution.comresearchgate.net This includes the development of one-pot, multi-component reactions that reduce waste and improve yields. For example, a solvent-free synthesis using Indium(III) chloride (InCl3) as a catalyst has been developed for certain steroid derivatives. researchgate.net Such green chemistry approaches are not only environmentally responsible but also economical. researchgate.net

The modification of readily available natural phytosterols like stigmasterol and diosgenin (B1670711) serves as a common starting point for creating complex analogues. nih.govresearchgate.netscielo.br Researchers have successfully synthesized various derivatives by targeting specific functional groups for reactions like:

Oxidation, acetylation, and epoxidation to create libraries of compounds for screening, such as for anticancer activity. nih.gov

Hydroxylation at specific positions, like the C24 position on the stigmastane side chain, to modulate activity on nuclear receptors like LXR. researchgate.net

Epoxidation and subsequent acid hydrolysis or methanolysis to create complex spirostanic analogues with plant growth-promoting or phytotoxic activities. scielo.br

These advanced routes enable the systematic exploration of structure-activity relationships, which is essential for designing next-generation steroid-based therapeutics.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Stigmastane Research

The integration of "omics" technologies is revolutionizing natural product and steroid research. elifesciences.org Metabolomics, transcriptomics, and proteomics provide a systems-level view of the roles of stigmastane steroids in biological processes.

Metabolomics , particularly using mass spectrometry-based techniques (LC-MS, GC-MS), is a powerful tool for profiling the "sterolome." researchgate.netmdpi.com This approach allows for:

Rapid Identification : Strategies combining liquid chromatography with mass spectrometry (LC-MS) and molecular networking are being used to rapidly identify known and even unknown stigmastane-type steroid saponins in plant extracts, such as from Vernonia amygdalina. xml-journal.net

Metabolic Fingerprinting : Steroid metabolomics can create a "metabolic fingerprint" to understand physiological or pathological states. nih.gov For example, it has been used to analyze the steroid metabolome in starfish to understand responses to environmental stress and in human neonates to diagnose inborn disorders of steroidogenesis. researchgate.netnih.govbham.ac.uk

Pathway Elucidation : By analyzing metabolic changes in response to stimuli, such as elicitation with methyl jasmonate in Taxus × media cultures, researchers can map the metabolic modifications in steroid pathways. mdpi.com

Transcriptomics and proteomics provide complementary information by revealing which genes and proteins are involved in stigmastane biosynthesis and response. ubi.pt Studies have linked transcriptomic and metabolomic data to understand the biosynthesis of related sterols in fungi and to identify the enzymes involved. researchgate.net This integrated omics approach is critical for uncovering the genetic regulation of steroid production and the molecular targets through which these compounds exert their effects.

Role of Stigmastane Steroids in Plant-Environment Interactions and Defense Mechanisms

Stigmastane steroids are not merely structural components of plant cell membranes; they are active participants in how plants interact with and respond to their environment. numberanalytics.comnih.gov Research is increasingly focused on their roles in mediating responses to both biotic (pathogens, pests) and abiotic (drought, salinity, temperature) stress.

Stigmasterol, in particular, has been dubbed a "stress sterol." nih.gov Its accumulation has been observed in plants under various stress conditions. nih.govnih.gov Key findings in this area include:

Membrane Regulation : Stigmasterol helps regulate membrane fluidity and permeability, which is crucial for cellular function under unfavorable temperatures or salt stress. nih.govnih.govfrontiersin.org The ratio of stigmasterol to other sterols, like β-sitosterol, can change in response to stress, which in turn modulates the physicochemical properties of the cell membrane. nih.gov

Signaling and Development : Fluctuations in stigmasterol levels are implicated in signaling pathways essential for plant development and stress compensation. frontiersin.org These sterols can affect auxin transport, which is fundamental to plant architecture. nih.gov

Defense Against Pathogens and Herbivores : Plants can actively modulate their sterol composition as a defense mechanism. The conversion of β-sitosterol to stigmasterol can be triggered by elicitor molecules from pathogens. nih.gov This change in the sterol profile can modulate plant defenses. nih.gov Furthermore, some stigmastane derivatives, such as 5alpha-Stigmastane-3,6-dione, exhibit direct antifeedant activity against insects, serving as a chemical defense. chemfaces.com Plant sterols can also induce the production of other defense compounds like phytoalexins. numberanalytics.com

Understanding these roles is not only fundamental to plant biology but also has potential applications in agriculture for developing more resilient crops.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.